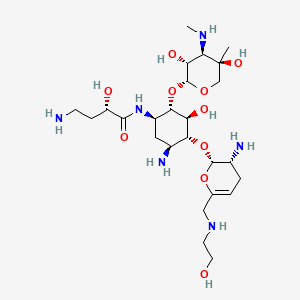![molecular formula C6H10O3 B589244 (1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol CAS No. 905580-84-9](/img/structure/B589244.png)
(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[310]hexan-2-ol is a bicyclic compound with a unique structure that includes a hydroxymethyl group and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol typically involves the use of starting materials such as cyclohexene oxide and formaldehyde. One common method involves the epoxidation of cyclohexene followed by a ring-opening reaction with formaldehyde under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxirane ring can be reduced to form a diol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxymethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of (1R,2R,3S,5S)-3-carboxy-6-oxabicyclo[3.1.0]hexan-2-ol.
Reduction: Formation of (1R,2R,3S,5S)-3-(hydroxymethyl)-6-hydroxybicyclo[3.1.0]hexan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[310]hexan-2-ol serves as a versatile intermediate for the synthesis of complex molecules
Biology
This compound has potential applications in the development of biologically active molecules. Its structural features can be exploited to design inhibitors or activators of specific enzymes, contributing to the study of biochemical pathways and drug discovery.
Medicine
In the pharmaceutical industry, (1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol can be used as a building block for the synthesis of therapeutic agents. Its ability to undergo various chemical transformations makes it a valuable starting material for the development of new drugs.
Industry
In materials science, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure imparts desirable properties such as rigidity and stability, making it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The oxirane ring and hydroxymethyl group play crucial roles in these interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene oxide: A precursor in the synthesis of (1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol.
Tetrahydrofuran: A structurally related compound with similar reactivity.
2-Methyltetrahydrofuran: Another related compound with applications in organic synthesis.
Uniqueness
This compound is unique due to its bicyclic structure and the presence of both an oxirane ring and a hydroxymethyl group. These features confer distinct reactivity and make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-2-3-1-4-6(9-4)5(3)8/h3-8H,1-2H2/t3-,4-,5+,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHRDZLEOMAUPP-AZGQCCRYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2C1O2)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]2[C@H]1O2)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10730669 |
Source


|
| Record name | (1R,2R,3S,5S)-3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905580-84-9 |
Source


|
| Record name | (1R,2R,3S,5S)-3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[2-[4-(6-Fluoro-2-benzoxazolyl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B589171.png)
![3-[2-[4-[4-Fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]benzolyl]piperidin-1-yl]ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B589175.png)

![Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B589182.png)

